molecular formula C25H28N2O6 B15156604 (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid

Cat. No.: B15156604
M. Wt: 452.5 g/mol
InChI Key: WIWFGWLNYOJRAK-QFIPXVFZSA-N
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Description

This compound is an amino acid derivative featuring two orthogonal protecting groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) at the α-amino group, commonly used in solid-phase peptide synthesis (SPPS) for its base-labile deprotection .
  • Alloc (prop-2-en-1-yloxycarbonyl) at the ε-amino position, a photolabile or palladium-catalyzed deprotectable group enabling selective modifications during multi-step syntheses .

The stereochemistry (2S) indicates an L-configuration, critical for biological activity in peptide-based therapeutics. Its pentanoic acid backbone allows integration into peptide chains while the dual protection strategy supports sequential functionalization.

Properties

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-(prop-2-enoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C25H28N2O6/c1-3-15-32-24(30)26-14-8-13-22(23(28)29)27(2)25(31)33-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h3-7,9-12,21-22H,1,8,13-16H2,2H3,(H,26,30)(H,28,29)/t22-/m0/s1

InChI Key

WIWFGWLNYOJRAK-QFIPXVFZSA-N

Isomeric SMILES

CN([C@@H](CCCNC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CN(C(CCCNC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Structural and Functional Significance

(2S)-2-{(9H-Fluoren-9-ylmethoxy)carbonylamino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid is a non-canonical amino acid designed for solid-phase peptide synthesis (SPPS). The Fmoc group at the α-position provides base-labile protection, while the Alloc group at the ε-position allows palladium-mediated deprotection under neutral conditions. The methyl substitution on the α-amino group enhances steric hindrance, reducing side reactions during peptide elongation.

Synthetic Strategies and Methodologies

Regioselective Protection of Lysine Derivatives

The synthesis begins with L-lysine, requiring orthogonal protection of its α- and ε-amino groups. Two primary approaches dominate:

Copper Complexation for ε-Amino Protection

Early methods utilized copper(II) complexes to block the ε-amino group, enabling selective α-amino modification. However, this approach involves tedious steps (complex formation, α-protection, and metal removal) and is unsuitable for industrial-scale production due to copper toxicity and purification challenges.

Benzotriazole-Mediated Alkoxycarbonylation

A modern alternative employs 1-alkoxycarbonylbenzotriazoles for direct ε-amino protection. For example, 1-allyloxycarbonylbenzotriazole reacts with L-lysine in tetrahydrofuran (THF) at 10–30°C, achieving >90% regioselectivity for the ε-position. This method bypasses metal complexes and simplifies purification.

Methylation of the α-Amino Group

Introducing the methyl group to the α-amino nitrogen requires careful optimization to avoid over-alkylation.

Reductive Amination

A two-step process involves:

  • Oxidation : Convert α-Fmoc hydroxynorleucine to an aldehyde using Dess-Martin periodinane.
  • Reductive Methylation : React the aldehyde with methylamine and sodium cyanoborohydride (NaBH3CN) in methanol, yielding Nα-methyl-Nα-Fmoc lysine.

Key Data :

  • Yield: 65–75% after Boc protection.
  • Selectivity: Mono-methylation is favored at pH 6.5–7.0.
Direct Alkylation

Methyl iodide (CH3I) in dimethylformamide (DMF) with diisopropylethylamine (DIPEA) selectively methylates the α-amino group of Fmoc-lysine. However, this method risks di-methylation and requires strict stoichiometric control.

Sequential Protection: Fmoc and Alloc Installation

The final structure is assembled via sequential protection:

  • ε-Alloc Protection : React L-lysine with 1-allyloxycarbonylbenzotriazole in THF (20°C, 4 h).
  • α-Methylation : Perform reductive amination as described in Section 2.2.1.
  • α-Fmoc Protection : Treat the methylated intermediate with Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) in DMF, achieving >95% conversion.

Analytical Validation :

  • HPLC : Purity >98% (C18 column, 0.1% TFA/acetonitrile gradient).
  • NMR : δ 7.75–7.30 (Fmoc aromatic protons), δ 5.90–5.20 (Alloc allyl protons).

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Selectivity Scalability
Copper Complexation Cu(II), Fmoc-Cl 40–50 Moderate Low
Benzotriazole Route 1-Alloc-benzotriazole, Fmoc-Osu 70–80 High High
Reductive Amination NaBH3CN, CH3NH2 65–75 High Moderate

The benzotriazole route outperforms others in yield and scalability, making it the preferred industrial method.

Challenges and Optimization Strategies

Side Reactions

  • Aspartimide Formation : Occurs during Fmoc removal with piperidine. Mitigated by adding 0.1 M hydroxybenzotriazole (HOBt) to the deprotection solution.
  • Di-Methylation : Controlled by limiting methylamine stoichiometry to 1.2 equivalents.

Purification

Reverse-phase HPLC (C18 column) resolves methylated and non-methylated species, achieving >99% purity.

Applications in Peptide Science

Orthogonal Deprotection in SPPS

The Alloc group is removed with Pd(PPh3)4/PhSiH3, leaving the Fmoc group intact for subsequent couplings. This enables synthesis of branched peptides and post-translational modifications.

Bioconjugation

The ε-Alloc group serves as a handle for thiol-ene reactions, facilitating site-specific protein labeling.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid has several applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound can be used to study protein interactions and enzyme mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The prop-2-en-1-yloxycarbonyl group can be used to introduce additional functional groups, allowing for further modification of the compound.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Related Compounds

Compound Name Molecular Formula Molecular Weight Protecting Groups Key Features Reference
Target Compound: (2S)-2-{Fmoc(methyl)amino}-5-Alloc-amino pentanoic acid C₂₆H₂₇N₃O₆ 489.51 Fmoc (α), Alloc (ε) Dual orthogonal protection; enables sequential deprotection for conjugation
(S)-2-Fmoc-amino-5-(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)pentanoic acid C₃₁H₄₀N₄O₈ 596.67 Fmoc (α), Photolabile (ε) Photocleavable sidechain for light-induced modifications
(S)-2-Fmoc-amino-4-bromo-4-pentenoic acid C₂₀H₁₈BrNO₄ 422.27 Fmoc (α), Bromoalkene (ε) Bromine substituent enables cross-coupling reactions
(2S)-2-Fmoc-amino-4-(phenylmethoxy)methylamino butanoic acid C₂₇H₂₆N₂O₆ 474.51 Fmoc (α), Benzyl (ε) Benzyl protection for acid stability; lower solubility in aqueous buffers

Key Observations:

Orthogonal Protection : The target compound’s Alloc group distinguishes it from compounds with benzyl or photocleavable groups, offering Pd-mediated deprotection compatibility with Fmoc SPPS workflows.

Reactivity: Brominated analogs (e.g., 4-bromo-pentenoic acid) enable site-specific cross-coupling but lack the Alloc group’s versatility in multi-step synthesis .

Bioactivity: Compounds with Fmoc/Alloc dual protection show enhanced compatibility in peptide-drug conjugate (PDC) synthesis compared to mono-protected analogs, as Alloc permits selective modifications without disturbing the Fmoc group .

Computational Similarity Analysis

Using Tanimoto and Dice coefficients ():

  • The target compound shares >80% structural similarity with Fmoc-protected pentanoic acids (e.g., MFCD32263503 ), but <70% similarity with non-Alloc analogs like 4,4-dimethylpentanoic acid .
  • Similarity indexing correlates with bioactivity: Alloc-containing compounds cluster with other photoreactive molecules in hierarchical analyses, suggesting shared applications in photodynamic therapy .

Research Implications

The dual Fmoc/Alloc protection in the target compound enables advanced peptide engineering, such as:

  • Site-specific conjugation of payloads (e.g., fluorophores, cytotoxins) in PDCs.
  • Sequential deprotection for multi-functionalized biomaterials. Future studies should explore its compatibility with automated SPPS and in vivo stability compared to mono-protected analogs.

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